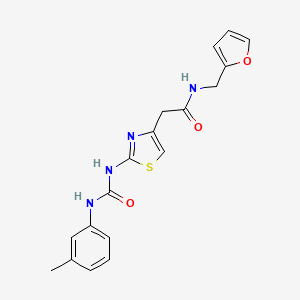

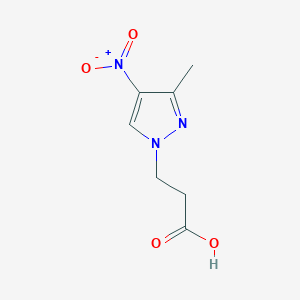

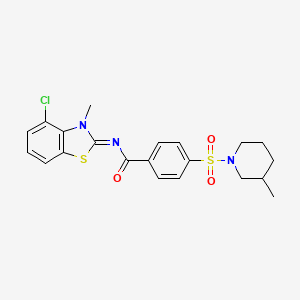

![molecular formula C13H7ClF3N3 B2387663 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 320422-79-5](/img/structure/B2387663.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are fluorinated building blocks that participate in various syntheses .

Synthesis Analysis

TFMPs and their derivatives have been synthesized for use in the agrochemical and pharmaceutical industries . For example, 2-Chloro-3-(trifluoromethyl)pyridine may be used in the preparation of 5,5′-bis(trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyridine ring with a trifluoromethyl group attached . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Physical And Chemical Properties Analysis

One related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, has a molecular weight of 199.53 and exists as a liquid at room temperature. It has a refractive index of 1.433 and a density of 1.524 g/mL at 25 °C .

科学的研究の応用

Coordination Chemistry and Properties

A comprehensive review by Boča et al. (2011) delves into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their spectroscopic properties, structures, and biological as well as electrochemical activity. This review sheds light on the potential interest points for future investigation, including unknown analogues of the specified chemical structure (Boča, Jameson, & Linert, 2011).

Kinase Inhibition

Wenglowsky (2013) reviews the versatility of the Pyrazolo[3,4-b]pyridine scaffold in kinase inhibitor design, highlighting its multiple binding modes to kinases. This scaffold, which shares elements of pyrrolo[2,3-b]pyridine, is emphasized for its significant role in the development of kinase inhibitors, demonstrating the scientific application of related compounds in medicinal chemistry (Wenglowsky, 2013).

Synthetic Pathways and Medicinal Chemistry

Parmar et al. (2023) cover the application of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core structure for medicinal and pharmaceutical industries. The review focuses on the use of various catalysts for developing lead molecules, showcasing the role of pyrrolo[2,3-b]pyridine analogues in pharmaceutical synthesis (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biologically Significant Compounds

Jindal and Kaur (2021) explore pyrimidine derivatives, including those related to pyrrolo[2,3-b]pyridine, as optical sensors and their biological and medicinal applications. The versatility of these compounds as sensing materials due to their ability to form coordination and hydrogen bonds is highlighted, indicating the broad applicability of related chemical structures in the development of new sensing technologies (Jindal & Kaur, 2021).

作用機序

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs by binding to their extracellular ligand-binding domains . This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The activation of FGFRs by the compound affects several biochemical pathways. The most notable among these is the RAS-MEK-ERK pathway , which regulates cell proliferation and differentiation . Other affected pathways include the PLCγ and PI3K-Akt pathways , which are involved in cell migration and survival .

Pharmacokinetics

These properties, influenced by the presence of the fluorine atom and the pyridine moiety, may impact the compound’s bioavailability .

Result of Action

The activation of FGFRs by the compound can lead to a variety of molecular and cellular effects. In the context of cancer therapy, the compound’s action can inhibit tumor cell proliferation, induce apoptosis, and suppress cell migration and invasion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity may be affected by the presence of other molecules in the cellular environment that can compete for binding to FGFRs. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Safety and Hazards

特性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3N3/c14-10-6-9(13(15,16)17)7-19-12(10)20-5-3-8-2-1-4-18-11(8)20/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJQNQPEJKNAHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

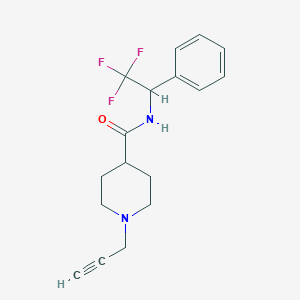

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)

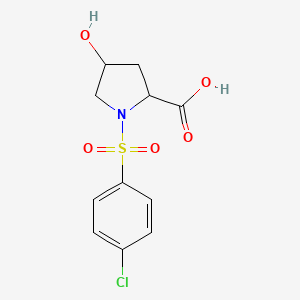

![{[2-(3-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2387587.png)

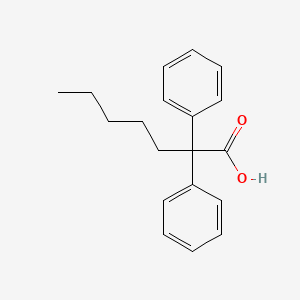

![1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2387589.png)

![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)